
3-Neopentylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Properties and Reactivity
The compound, when integrated into certain alkylpalladium N-heterocyclic carbene complexes, exhibits notable reactivity toward nucleophiles and is involved in catalytic processes like Buchwald-Hartwig amination reactions of aryl chlorides (Esposito et al., 2008).
Role in Low-Temperature Oxidation Chemistry
3-Neopentylbenzoic acid, through its relation to neopentane, is a subject of interest in studies examining the low-temperature oxidation chemistry. Research has highlighted its utility in validating kinetic models that describe neopentane oxidation, especially in the presence of various oxidants and under different environmental conditions (Liu et al., 2023).
Photophysical Properties
The chiral bis(benzimidazole)pyridine derivative of neopentyl, when used in forming lanthanide triple helical complexes, offers insights into the photophysical properties of these complexes. The chiral neopentyl ester group in the 4-position of the pyridine ring influences the helical wrapping, diastereomeric induction, and thermodynamic properties of the complexes (Muller et al., 2002).
Applications in pH Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) related to 3-Neopentylbenzoic acid has been used as a ratiometric fluorescent chemosensor for the detection of pH, exhibiting significant sensitivity and specificity for physiological pH values. This application is crucial for detecting pH fluctuations in biological samples (Li et al., 2018).
Use in Pesticide Exposure Assessment
3-Neopentylbenzoic acid derivatives are used in methodologies to determine biomarkers for exposure to pesticides such as neonicotinoids and pyrethroids in human urine. This is important for understanding human health effects related to pesticide exposure (Charisiadis et al., 2019).
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives often have antimicrobial properties . They can interact with various cellular targets, including enzymes and cell membrane components, to exert their effects .
Mode of Action
Benzoic acid, a related compound, is known to exert its antimicrobial effects by disrupting the cell membrane and inhibiting essential enzyme systems
Biochemical Pathways
Benzoic acid derivatives are known to interfere with several metabolic pathways in microbial cells, leading to their antimicrobial effects
Pharmacokinetics
Benzoic acid and its derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine
Result of Action
Based on the known effects of benzoic acid, it can be inferred that 3-neopentylbenzoic acid might disrupt cell membrane integrity and inhibit essential enzyme systems, leading to cell death
Action Environment
The action, efficacy, and stability of 3-Neopentylbenzoic acid could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances could potentially interact with 3-Neopentylbenzoic acid, influencing its action . More research is needed to understand these influences in detail.
Propriétés
IUPAC Name |
3-(2,2-dimethylpropyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXMGNJFXZOIMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Neopentylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

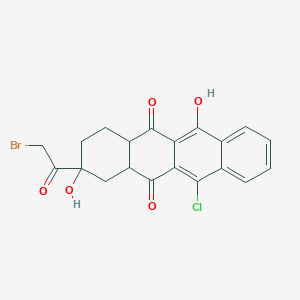
![N'-[1-ethoxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]benzenesulfonohydrazide](/img/structure/B515036.png)
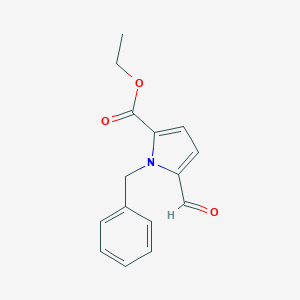

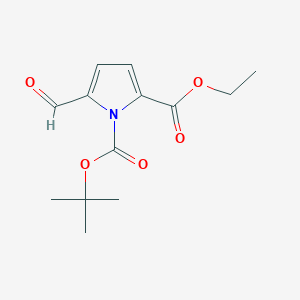
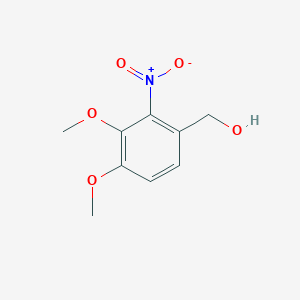
![2,3-Piperidinedione 3-{[5-(benzyloxy)-2-fluorophenyl]hydrazone}](/img/structure/B515044.png)
![N-[2-(3-oxoprop-1-enyl)phenyl]benzamide](/img/structure/B515047.png)

![1,2-Dibromo-3,8-diphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B515051.png)
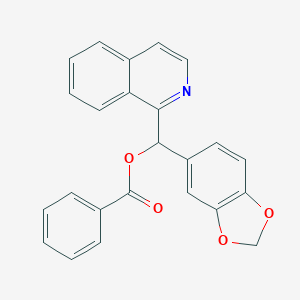
![2-Bromo-1,10-diphenyl-17-oxapentacyclo[8.6.1.0~2,9~.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515055.png)
![5-Bromopentacyclo[8.6.6.0~3,8~.0~11,16~.0~17,22~]docosa-3,5,7,11,13,15,17,19,21-nonaene](/img/structure/B515058.png)
![benzyl 5-{2-nitrobenzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline-6(5H)-carboxylate](/img/structure/B515059.png)